

SB-3CT compared to other gelatinase inhibitors

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Compound Focus: SB-3CT

CAS No.: 292605-14-2
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SB-3CT Profile and Mechanism

Feature	Description
Target Enzymes	Matrix Metalloproteinase-2 (MMP-2) and MMP-9 (Gelatinases) [1] [2]
Inhibition Constant (K _i)	MMP-2: 13.9 nM; MMP-9: 400-600 nM [1] [2] [3]
Mechanism of Action	Mechanism-based, slow-binding inhibitor. The enzyme's active site catalyzes thiirane ring-opening, generating a tight-binding thiolate species [1] [4] [5]
Key Differentiator	High selectivity for gelatinases over other MMPs [6] [2]
Blood-Brain Barrier (BBB) Penetration	Yes, rapidly crosses the BBB with a brain-to-plasma AUC ratio of 0.68 [1] [4]

SB-3CT's "pathologically activated therapy" mechanism ensures it is predominantly activated at the site of pathological gelatinase activity, sparing normal tissue function [7].

Efficacy in Preclinical Disease Models

The following table outlines the therapeutic efficacy of **SB-3CT** in various animal models, showcasing its broad potential.

Disease Model	Species	Dosing Regimen & Route	Key Efficacy Findings
Embolic Focal Cerebral Ischemia	Mouse	25 mg/kg; i.p. at 2 and 4 hours post-ischemia [7]	Attenuated infarct volume, ameliorated neurobehavioral outcomes, reduced hemorrhage, protected neurovasculature [7]
Traumatic Brain Injury (TBI)	Rat	50 mg/kg; i.p. at 30 min, 6, and 12 hours post-TBI [3]	Improved motor function and spatial learning/memory, preserved hippocampal neurons, reduced neurodegeneration [3]
Cancer Immunotherapy	Mouse	Combined with anti-PD-1 and/or anti-CTLA-4 antibodies [6]	Enhanced efficacy of immune checkpoint blockade; reduced tumor burden, improved survival; modulated tumor microenvironment [6]
Spinal Cord Injury & Subarachnoid Hemorrhage	Rat	Cited as effective in animal models [1] [4]	Reduced infiltration of monocytes, decreased extravasation and apoptotic cell death, prevented laminin degradation [1] [4]

Key Experimental Protocols

For researchers looking to replicate or build upon these studies, here are summaries of the key methodologies used in the cited literature.

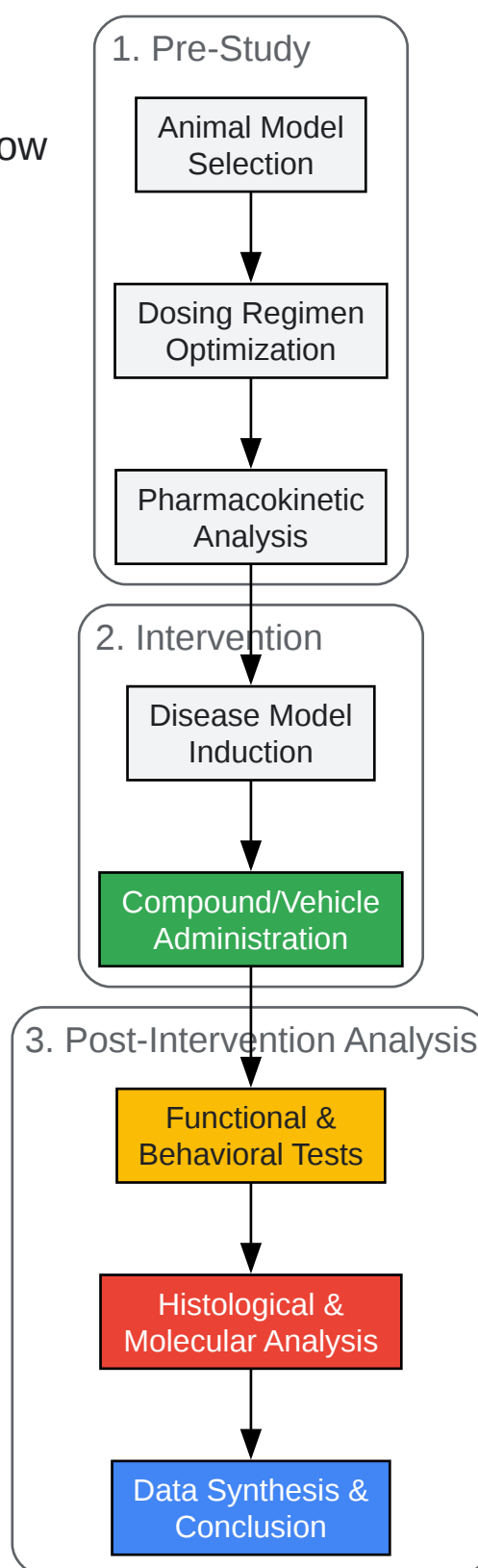
- **Pharmacokinetics and Brain Penetration [4]:**
 - **Method:** A single intraperitoneal dose (25 mg/kg) was administered to female mice. A sensitive bioanalytical method using **ultraperformance liquid chromatography (UPLC)** with multiple-reaction monitoring (MRM) detection was developed to measure levels of **SB-3CT** and its metabolites in plasma and brain tissue over time.

- **Measurement:** The systemic exposure (AUC) in brain and plasma was calculated to determine the brain-to-plasma ratio, confirming BBB penetration.
- **Embolitic Stroke Model and Treatment [7]:**
 - **Model:** A fibrin-rich autologous clot was injected into the middle cerebral artery (MCA) of mice to induce embolic focal cerebral ischemia.
 - **Treatment:** **SB-3CT** (25 mg/kg) or vehicle was administered intraperitoneally at 2 and 4 hours after the induction of ischemia.
 - **Outcome Assessment:** Infarct volume was measured, and neurobehavioral outcomes were assessed using standardized scoring. Brain tissue was analyzed for MMP-9 levels, laminin degradation, and hemorrhagic volume.
- **TBI Model and Functional Recovery [3]:**
 - **Model:** A fluid percussion device was used to induce moderate TBI in rats.
 - **Treatment:** **SB-3CT** (50 mg/kg in 10% DMSO) or vehicle was injected intraperitoneally at 30 minutes, 6 hours, and 12 hours after injury.
 - **Behavioral Testing:** **Beam-balance/beam-walk tests** were used to assess motor function on post-operative days 1-5. The **Morris water maze (MWM)** was used to evaluate spatial learning and memory on days 11-15.
- **Cancer Immunotherapy Combination Study [6]:**
 - **In Vitro:** A **T cell-mediated tumor cell killing assay** was performed. Activated human T cells were co-cultured with cancer cells in the presence or absence of **SB-3CT** (25 μ M) to determine its effect on T cell activity and PD-L1 levels.
 - **In Vivo:** **SB-3CT** was administered to mouse models with melanoma and lung cancer, in combination with anti-PD-1 and/or anti-CTLA-4 antibodies. Tumor burden and survival time were monitored.

Visualizing the Workflow in a Preclinical Study

The DOT script below outlines a typical workflow for evaluating a drug like **SB-3CT** in a preclinical disease model, which you can render using Graphviz.

Preclinical In Vivo Efficacy Study Workflow



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This workflow is generalized from protocols used in the cited studies on stroke, TBI, and cancer [7] [3] [6].

Key Conclusions for Researchers

- **Primary Advantage:** **SB-3CT**'s main advantage over earlier, broad-spectrum MMP inhibitors is its **high selectivity for MMP-2 and -9**, which is intended to reduce the off-target effects and joint toxicity (musculoskeletal syndrome) that plagued first-generation inhibitors [6] [3].
- **Critical Feature for CNS Applications:** Its demonstrated ability to **cross the blood-brain barrier** makes it a particularly promising candidate for treating neurological conditions where this is a major hurdle [1] [4].
- **Emerging Application:** Recent research highlights its potential as a **combinatorial agent in cancer immunotherapy**, where it modulates the tumor microenvironment and enhances the efficacy of checkpoint blockade therapy [6].

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